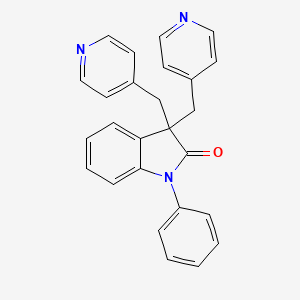![molecular formula C13H14ClN3O2S B1675602 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 886047-13-8](/img/structure/B1675602.png)
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
LY2033298 is a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative and psychiatric disorders such as schizophrenia and Alzheimer’s disease .
Mechanism of Action
LY2033298, also known as 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide, is a robust allosteric potentiator . Here is an overview of its mechanism of action:
Target of Action
LY2033298 is highly selective for the human M4 muscarinic acetylcholine receptor subtype . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions.
Mode of Action
LY2033298 acts as an allosteric potentiator . It potentiates ACh-M4 binding, with no effect at M1/3/5 receptors . This means that it enhances the effect of acetylcholine (ACh), a neurotransmitter, on the M4 receptor. LY2033298 can also bind to the M ACh receptor, and mediate either positive or negative allosteric effects depending on the ligand used to probe receptor activity .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
LY2033298 plays a significant role in biochemical reactions, particularly in potentiating ACh-M4 binding . It interacts with the M4 muscarinic acetylcholine receptor subtype, a type of G protein-coupled receptor . The nature of these interactions is allosteric, meaning that LY2033298 binds to a site on the receptor different from the active site, leading to a change in the receptor’s conformation and activity .
Cellular Effects
The effects of LY2033298 on cells are primarily related to its interaction with the M4 muscarinic acetylcholine receptor subtype . By potentiating ACh-M4 binding, LY2033298 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LY2033298 involves its binding to the M4 muscarinic acetylcholine receptor subtype . This binding is allosteric, leading to potentiation of ACh-M4 binding . This can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
LY2033298, also known as 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide, is synthesized through a series of chemical reactions involving the formation of the thieno[2,3-b]pyridine core structure. The synthetic route typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Functional Group Modifications: Introduction of functional groups such as the amino, chloro, cyclopropyl, methoxy, and carboxamide groups through various chemical reactions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial Production Methods
The industrial production of LY2033298 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing production costs. The compound is typically produced in solid form and stored under desiccated conditions at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
LY2033298 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
LY2033298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study allosteric modulation of muscarinic acetylcholine receptors.
Biology: Employed in research to understand the role of M4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting muscarinic acetylcholine receptors
Comparison with Similar Compounds
LY2033298 is unique in its high selectivity for the M4 muscarinic acetylcholine receptor. Similar compounds include:
LY2119620: Another positive allosteric modulator of muscarinic acetylcholine receptors, but with different selectivity profiles.
BQCA: A selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.
VU0152100: A positive allosteric modulator of the M4 receptor, similar to LY2033298 but with different pharmacokinetic properties
These compounds highlight the diversity of allosteric modulators targeting muscarinic acetylcholine receptors and underscore the unique properties of LY2033298 in terms of selectivity and functional modulation.
Properties
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGQKDJTBWFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468233 | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886047-13-8 | |
| Record name | LY-2033298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886047-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2033298 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2033298 acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). [, ] It binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. [, ] This binding enhances the affinity and efficacy of ACh, leading to increased M4 mAChR activation. [, , ] This activation triggers downstream signaling pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, ultimately influencing neuronal activity. [, , ]
ANone: While the provided research articles focus primarily on the pharmacological characterization of LY2033298, they do not provide detailed information about its molecular formula, weight, or spectroscopic data.
A: LY2033298 is classified as an allosteric modulator, not a catalyst. Its primary function is to modulate the activity of the M4 mAChR rather than catalyze chemical reactions. [, ]
A: Although computational chemistry details are limited in the provided research, a study employed molecular dynamics simulations to investigate the interactions of LY2033298 with the M4 mAChR. [] This research aimed to understand the structural basis for the compound's allosteric modulation.
A: Research indicates that specific structural features of LY2033298 are crucial for its activity and selectivity. [, ] For instance, modifications to the thienopyridine scaffold, halogen substitutions, and linkage points influence its binding affinity (KB), cooperativity (αβ), and intrinsic agonism (τB) at the M4 mAChR. [] Changes to these features can alter its potency and selectivity for the M4 subtype compared to other mAChR subtypes.
ANone: The provided research articles primarily focus on the pharmacological characterization of LY2033298 and its interactions with the M4 mAChR. They do not offer detailed insights into its stability, formulation strategies, or bioavailability.
A: While in vivo studies demonstrated the efficacy of LY2033298 in animal models predictive of antipsychotic drug activity, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) were not extensively elaborated upon in the provided research. []
A: LY2033298 shows promising results in both in vitro and in vivo studies. [] In cellular assays, it potentiates ACh's effects at the M4 mAChR, indicating its modulatory activity. [, ] Animal models predictive of antipsychotic drug efficacy further validate its potential in treating schizophrenia. [] For example, LY2033298 demonstrates activity in prepulse inhibition paradigms in rats, suggesting potential antipsychotic effects. [] Additionally, it exhibits activity in conditioned avoidance responding tests in rats, further supporting its potential therapeutic benefits. []
ANone: The provided articles do not delve into the development of resistance or cross-resistance mechanisms related to LY2033298.
ANone: The research primarily focuses on LY2033298's pharmacological characterization and its potential as a therapeutic agent. Specific data regarding its toxicological profile and potential long-term effects are not extensively discussed in the provided articles.
A: Research highlights the importance of considering species differences when studying LY2033298. [] The compound displays varied potency between rodent and human M4 mAChRs. [] Furthermore, "probe dependence", the phenomenon where an allosteric modulator's effects vary depending on the orthosteric ligand used, is crucial in characterizing LY2033298. [, ] For instance, at the M2 mAChR, LY2033298 can exert positive or negative allosteric effects depending on the specific agonist employed. [] This highlights the complexity of allosteric modulation and the need to evaluate compounds across multiple assays and with various ligands.
A: Research reveals distinct interactions between LY2033298, xanomeline, and McN-A-343 with the M4 mAChR. [, ] While LY2033298 acts allosterically, the binding mode of xanomeline and McN-A-343 (categorized as "atypical" agonists) remains less clear. [] Mutagenesis studies suggest that certain amino acid residues within the receptor differentially influence the binding and signaling of these agonists, highlighting the complexity of ligand-receptor interactions. [, ] For instance, mutations in transmembrane domain 7 residues Tyr439 and Tyr443 affect all agonists except xanomeline, suggesting distinct activation mechanisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
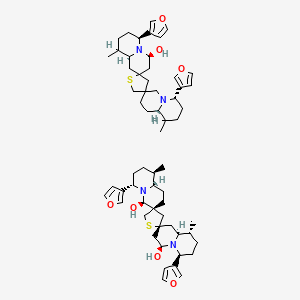
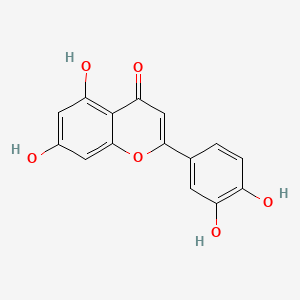
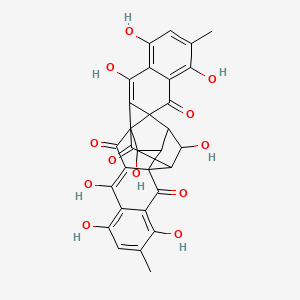
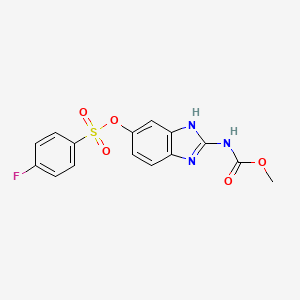
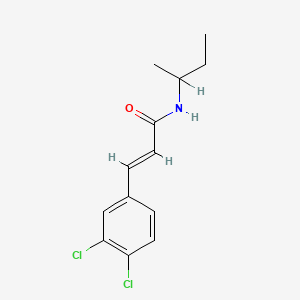
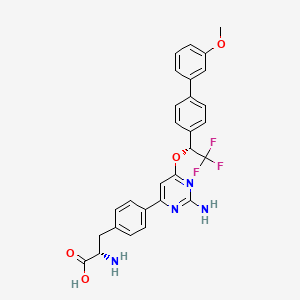
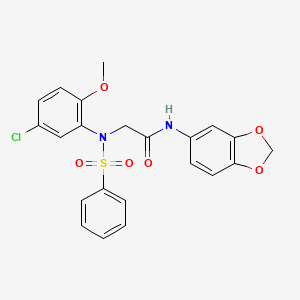
![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)
![N-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B1675530.png)
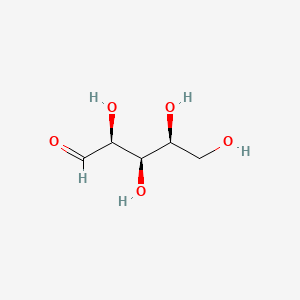
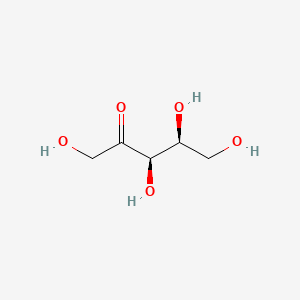
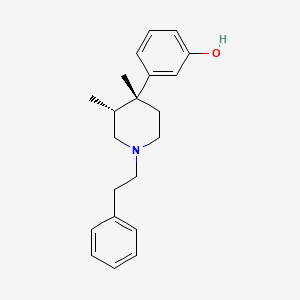
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
